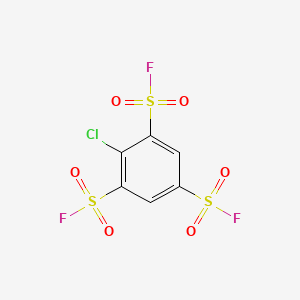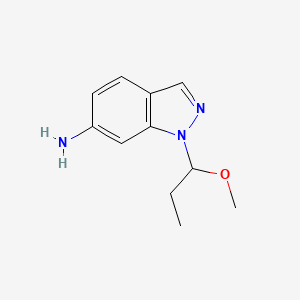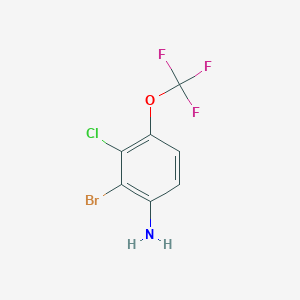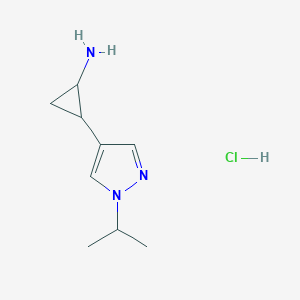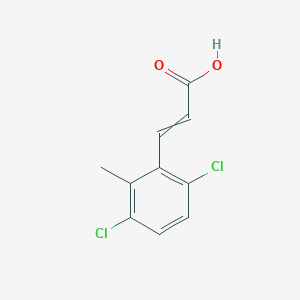
3,6-Dichloro-2-methylcinnamic acid
説明
3,6-Dichloro-2-methylcinnamic acid (DCMA) is an organic compound with a distinctive aromatic smell. DCMA is a versatile compound that is used in a wide range of applications, including synthesis, scientific research, and lab experiments. It is a derivative of cinnamic acid, a naturally occurring compound found in various plants. DCMA has a wide range of potential uses due to its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and antibacterial agent.
科学的研究の応用
3,6-Dichloro-2-methylcinnamic acid has a wide range of potential scientific research applications. It has been used in the synthesis of novel compounds, such as indole derivatives and benzopyrans. It has also been used to study the effects of cinnamic acid derivatives on the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. Additionally, this compound has been used to study the effects of cinnamic acid derivatives on the activity of various proteins, such as thioredoxin reductase and peroxiredoxin.
作用機序
The mechanism of action of 3,6-Dichloro-2-methylcinnamic acid is not fully understood. However, it is believed to act as an antioxidant, anti-inflammatory, and antibacterial agent. It is thought to act by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase. In vivo studies have shown that this compound can reduce the symptoms of inflammatory diseases, such as arthritis and asthma.
実験室実験の利点と制限
3,6-Dichloro-2-methylcinnamic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of potential applications, including synthesis, scientific research, and lab experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not water-soluble, which can limit its use in certain types of experiments. Additionally, it can be toxic in high concentrations.
将来の方向性
There are a number of potential future directions for the use of 3,6-Dichloro-2-methylcinnamic acid. One potential application is in the development of novel drugs and therapeutic agents. This compound has been shown to have a variety of biochemical and physiological effects, and it may be possible to use these effects to develop novel drugs and therapeutic agents. Additionally, this compound may be useful in the development of new food additives and preservatives. Finally, this compound may be useful in the development of new materials and coatings for use in industrial applications.
特性
IUPAC Name |
3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-5-10(13)14)9(12)4-3-8(6)11/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSOQMRFXACHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


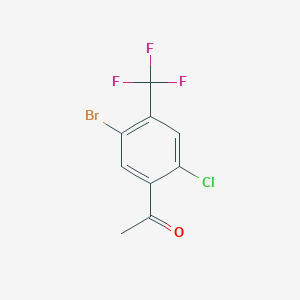

![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)
![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)
![2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1413544.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)
